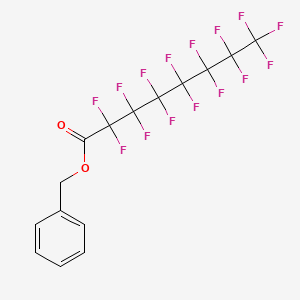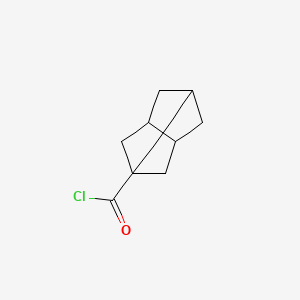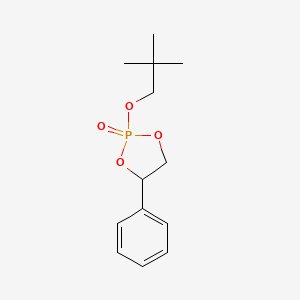![molecular formula C14H15NO B14256417 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one CAS No. 189003-20-1](/img/structure/B14256417.png)
7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its azabicyclo framework, which is a bicyclic structure containing nitrogen. The presence of the benzyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one typically involves the following steps:
Formation of the Azabicyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are employed to introduce the benzyl group onto the azabicyclo framework.
Common reagents used in these reactions include benzyl halides and bases such as sodium hydride or potassium carbonate. The reaction conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Azabicyclo[4.2.0]octan-8-one: A similar compound without the benzyl group.
7-Methyl-7-azabicyclo[4.2.0]oct-4-en-8-one: A methylated analogue.
7-(Phenoxyacetylamino)-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid benzhydryl ester: A more complex derivative with additional functional groups.
Uniqueness
7-Benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
189003-20-1 |
|---|---|
Formule moléculaire |
C14H15NO |
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
7-benzyl-7-azabicyclo[4.2.0]oct-4-en-8-one |
InChI |
InChI=1S/C14H15NO/c16-14-12-8-4-5-9-13(12)15(14)10-11-6-2-1-3-7-11/h1-3,5-7,9,12-13H,4,8,10H2 |
Clé InChI |
DWVCTTMWBMIKDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C=C1)N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)







![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)





